1-(9H-purin-6-yl)piperidin-3-ol
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Overview
Description
1-(9H-purin-6-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H13N5O It is a derivative of purine and piperidine, combining the structural features of both these heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-purin-6-yl)piperidin-3-ol typically involves the reaction of a purine derivative with a piperidine derivative under controlled conditions. One common method includes the following steps:
Starting Materials: Purine derivative (e.g., 6-chloropurine) and piperidine derivative (e.g., 3-hydroxypiperidine).
Reaction Conditions: The reaction is usually carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C) with a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of high-throughput screening can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(9H-purin-6-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form a fully saturated piperidine ring.
Substitution: The purine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as iodosylbenzene or potassium permanganate (KMnO4) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Conditions such as the use of strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(9H-purin-6-yl)piperidin-3-one.
Reduction: Formation of 1-(9H-purin-6-yl)piperidine.
Substitution: Formation of various substituted purine derivatives depending on the reagents used.
Scientific Research Applications
1-(9H-purin-6-yl)piperidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(9H-purin-6-yl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism or interact with receptors in the central nervous system to exert its effects.
Comparison with Similar Compounds
1-(9H-purin-6-yl)piperidin-3-ol can be compared with other similar compounds, such as:
1-(9H-purin-6-yl)piperidine: Lacks the hydroxyl group, which may affect its solubility and reactivity.
6-chloropurine: A precursor in the synthesis of this compound, with different reactivity due to the presence of a chlorine atom.
3-hydroxypiperidine: A piperidine derivative with a hydroxyl group, used as a starting material in the synthesis.
The uniqueness of this compound lies in its combined structural features of purine and piperidine, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(7H-purin-6-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c16-7-2-1-3-15(4-7)10-8-9(12-5-11-8)13-6-14-10/h5-7,16H,1-4H2,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGWQHQGQUXBKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2NC=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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